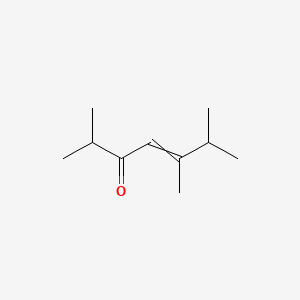
2,5,6-Trimethyl-4-hepten-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,6-Trimethyl-4-hepten-3-one is an organic compound with the molecular formula C10H18O . It is a ketone characterized by the presence of three methyl groups and a double bond in its heptane chain. This compound is often used in various chemical research and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
The synthesis of 2,5,6-Trimethyl-4-hepten-3-one can be achieved through several synthetic routes. One common method involves the aldol condensation of suitable precursors under controlled conditions. Industrial production methods typically involve the use of catalysts to enhance the reaction efficiency and yield . Specific reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the purity and yield of the final product.
Analyse Chemischer Reaktionen
2,5,6-Trimethyl-4-hepten-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically yield alcohols or other reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,5,6-Trimethyl-4-hepten-3-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.
Industry: It is used in the manufacture of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2,5,6-Trimethyl-4-hepten-3-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its ketone group can participate in nucleophilic addition reactions, while the double bond can undergo electrophilic addition. These interactions can influence various biochemical pathways, making the compound valuable in research .
Vergleich Mit ähnlichen Verbindungen
2,5,6-Trimethyl-4-hepten-3-one can be compared with other similar compounds such as:
2,5,6-Trimethylheptane: Lacks the double bond and ketone group, making it less reactive in certain chemical reactions.
2,5,6-Trimethylhept-4-en-2-one: Similar structure but with the ketone group at a different position, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
16466-21-0 |
|---|---|
Molekularformel |
Cl6Pt.2H4N |
Molekulargewicht |
0 |
Synonyme |
2,5,6-Trimethyl-4-hepten-3-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















